molecular formula C15H13N7O2 B1219838 2,4-Diaminopteridine glyoxal CAS No. 95480-21-0

2,4-Diaminopteridine glyoxal

Cat. No.: B1219838
CAS No.: 95480-21-0
M. Wt: 323.31 g/mol
InChI Key: HERAZFNVEIYQTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4-Diaminopteridine glyoxal is a chemical reagent of interest in medicinal chemistry and biochemical research. This compound is based on the 2,4-diaminopteridine core scaffold, which is recognized as a privileged structure in the development of bioactive molecules . The pteridine ring system is a key structural component in several naturally occurring coenzymes and synthetic compounds with diverse biological activities . Research indicates that novel N-substituted 2,4-diaminopteridine derivatives exhibit potent lipid antioxidant properties and can function as inhibitors of the enzyme lipoxygenase (LOX), with IC₅₀ values extending down to 100 nM . Lipoxygenase is an iron-containing enzyme involved in the metabolism of arachidonic acid into proinflammatory mediators, and its inhibition is a target for investigating therapies for conditions such as rheumatoid arthritis, asthma, and inflammatory bowel diseases . In vivo studies of related pteridine derivatives have shown efficacy in reducing inflammation in a rat model of colitis, demonstrating the potential of this chemical class for anti-inflammatory research . The synthesis of 2,4-diaminopteridine derivatives often involves a key cyclization step where a tetraaminopyrimidine precursor reacts with glyoxal to form the pteridine ring system . Glyoxal is a reactive alpha-oxoaldehyde that readily participates in condensation reactions with diamines under physiological conditions . This product is intended for research purposes as a building block or reference compound for synthesizing and studying novel pteridine derivatives. It is For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

95480-21-0

Molecular Formula

C15H13N7O2

Molecular Weight

323.31 g/mol

IUPAC Name

2-[4-[(2,4-diaminopteridin-6-yl)methylamino]phenyl]-2-oxoacetaldehyde

InChI

InChI=1S/C15H13N7O2/c16-13-12-14(22-15(17)21-13)19-6-10(20-12)5-18-9-3-1-8(2-4-9)11(24)7-23/h1-4,6-7,18H,5H2,(H4,16,17,19,21,22)

InChI Key

HERAZFNVEIYQTD-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C(=O)C=O)NCC2=CN=C3C(=N2)C(=NC(=N3)N)N

Canonical SMILES

C1=CC(=CC=C1C(=O)C=O)NCC2=CN=C3C(=N2)C(=NC(=N3)N)N

Synonyms

2,4-DAP-glyoxal
2,4-diaminopteridine glyoxal
2,4-diaminopteridinylglyoxal

Origin of Product

United States

Synthetic Methodologies and Precursor Chemistry of 2,4 Diaminopteridine Glyoxal

Established Synthetic Pathways to 2,4-Diaminopteridine (B74722) Glyoxal (B1671930) from Pyrimidines and Glyoxal

The classical and most direct route to the 2,4-diaminopteridine scaffold involves the condensation of a suitably substituted pyrimidine (B1678525) with a 1,2-dicarbonyl compound, such as glyoxal. orientjchem.organnualreviews.orgresearchgate.net This approach, often referred to as the Gabriel-Isay synthesis, is widely utilized for its efficiency and versatility. orientjchem.org

Condensation Reactions Utilizing 2,4,5,6-Tetraaminopyrimidine (B94255) and Glyoxal Derivatives

The primary method for synthesizing 2,4-diaminopteridine involves the reaction of 2,4,5,6-tetraaminopyrimidine, or its salts, with glyoxal. vulcanchem.comgoogle.com This condensation reaction is typically carried out in an aqueous solution, which can be acidic, neutral, or basic. google.com The reaction proceeds by the formation of a Schiff base between the amino groups of the pyrimidine and the carbonyl groups of glyoxal, followed by cyclization to form the pyrazine (B50134) ring of the pteridine (B1203161).

For instance, reacting 2,4,5,6-tetraaminopyrimidine sulfate (B86663) with glyoxal bisulfite in hot water, followed by cooling, yields a microcrystalline precipitate of 2,4-diaminopteridine. google.com Similarly, the reaction can be performed using a polymeric form of glyoxal in ethanol. thieme-connect.dethieme-connect.de The use of glyoxal derivatives, such as methylglyoxal (B44143), leads to the formation of substituted pteridines. For example, the condensation of 2,4,5,6-tetraaminopyrimidine bisulfite with methylglyoxal results in 2,4-diamino-7-methylpteridine. google.com

The reaction conditions, including pH and the presence of other reagents, can influence the reaction's regioselectivity when unsymmetrical glyoxal derivatives are used. nih.gov

Table 1: Examples of Condensation Reactions for 2,4-Diaminopteridine Synthesis

Pyrimidine Precursor Glyoxal Derivative Product Reference
2,4,5,6-Tetraaminopyrimidine sulfate Glyoxal bisulfite 2,4-Diaminopteridine google.com
2,4,5,6-Tetraaminopyrimidine bisulfite Methylglyoxal 2,4-Diamino-7-methylpteridine google.com
2,4,5,6-Tetraaminopyrimidine sulfate Methylglyoxal 2,4-Diamino-6-methylpteridine google.com

Exploration of Alternative Precursors for Pteridine Core Formation

While 2,4,5,6-tetraaminopyrimidine is the most common precursor, other pyrimidine derivatives can also be utilized. One alternative strategy involves the use of 5-nitrosopyrimidines. For example, 5-nitroso-2,4,6-triaminopyrimidine (B18466) can be reduced, often with sodium dithionite (B78146), to the corresponding tetraamine (B13775644) in situ, which then reacts with glyoxal to form the pteridine ring. tandfonline.comnih.gov This method offers a robust way to produce single regioisomers. tandfonline.com

Another approach starts with more readily available pyrimidines, such as 6-amino-2,4-dichloropyrimidine. This precursor can be reacted with amines to introduce the desired amino groups at the 2- and 4-positions. Subsequent nitrosation at the 5-position, followed by reduction and condensation with glyoxal, yields the target 2,4-diaminopteridine derivatives. tandfonline.comnih.gov

Optimization and Novel Approaches in 2,4-Diaminopteridine Glyoxal Synthesis

The synthesis of pteridines, particularly when using unsymmetrical dicarbonyl compounds, often faces challenges related to regioselectivity and stereochemistry. Researchers have developed various strategies to overcome these issues and optimize the synthesis of specific isomers.

Regioselective Control in Pteridine Ring Formation

The reaction of an unsymmetrical pyrimidine with an unsymmetrical dicarbonyl compound can lead to the formation of two regioisomeric products. nih.gov Controlling the regioselectivity of this condensation is crucial for synthesizing a specific pteridine derivative.

Several factors can influence the regioselectivity, including the reaction pH, temperature, and the presence of catalysts or additives. nih.govderpharmachemica.comsmolecule.com For example, the condensation of 2,4,5,6-tetraaminopyrimidine with benzylglyoxal at a pH above 8 yields the 7-benzylpteridine exclusively, while a mixture of 6- and 7-benzylpteridines is formed at a pH below 8. derpharmachemica.com Temperature also plays a critical role, with kinetic control often favoring the formation of the less thermodynamically stable isomer at lower temperatures. smolecule.com

The Timmis reaction, which involves the condensation of a 5-nitroso-6-aminopyrimidine with a compound containing an active methylene (B1212753) group, offers a regioselective alternative to the Gabriel-Isay synthesis. nih.govnih.gov

Table 2: Factors Influencing Regioselectivity in Pteridine Synthesis

Factor Effect Example Reference
pH Can direct the formation of a specific isomer. Reaction of 2,4,5,6-tetraaminopyrimidine with benzylglyoxal. derpharmachemica.com
Temperature Can favor kinetic or thermodynamic products. Gabriel-Isay condensations. smolecule.com

Stereochemical Considerations in Glyoxal-Derived Pteridines

When chiral glyoxal derivatives are used in pteridine synthesis, the stereochemistry of the resulting pteridine becomes a significant consideration. The formation of diastereomers is possible, and their separation can be challenging. For example, the synthesis of a diol derivative of a pteridine resulted in a mixture of two diastereoisomers that were not separated. tandfonline.com

The development of stereoselective synthetic methods is an active area of research. The Viscontini reaction, which utilizes sugar-derived α-oxo oximes, is a notable example of a regioselective and potentially stereoselective method for pterin (B48896) synthesis. nih.gov

Preparation of Glyoxal and Pteridine Precursors

The successful synthesis of this compound relies on the availability and purity of its precursors, namely glyoxal and 2,4,5,6-tetraaminopyrimidine.

Glyoxal is commercially available, often as a 40% aqueous solution. For synthetic purposes, it can also be used in the form of its bis(sodium hydrogen sulfite) adduct or as a hydrated polymer. google.comthieme-connect.dethieme-connect.de

The preparation of 2,4,5,6-tetraaminopyrimidine typically starts from 5-nitroso-2,4,6-triaminopyrimidine (NTAP). prepchem.comgoogle.com A common method involves the reduction of NTAP using zinc dust in an acidic medium. prepchem.comgoogle.com The resulting 2,4,5,6-tetraaminopyrimidine is often isolated as its sulfate salt (TAPS). prepchem.comgoogle.comgoogle.com An alternative route involves the catalytic hydrogenation of 5-phenylazo-2,4,6-triaminopyrimidine, followed by precipitation of the sulfate salt. google.com

Table 3: Chemical Compounds Mentioned

Compound Name
2,4-Diaminopteridine
This compound
2,4,5,6-Tetraaminopyrimidine
2,4,5,6-Tetraaminopyrimidine sulfate (TAPS)
Glyoxal
Glyoxal bisulfite
5-Nitroso-2,4,6-triaminopyrimidine (NTAP)
Zinc
Sulfuric acid
Methylglyoxal
2,4-Diamino-7-methylpteridine
2,4-Diamino-6-methylpteridine
Sodium dithionite
6-Amino-2,4-dichloropyrimidine
Benzylglyoxal
7-Benzylpteridine
6-Benzylpteridine
5-Phenylazo-2,4,6-triaminopyrimidine
2,4-Diamino-6-hydroxymethyl-pteridine (DAP)
2,4-Diaminopteroic acid (DAPA)
2,4-Diamino-N10-methyl-pteroic acid (DAMPA)
Aminopterin
Methotrexate (B535133)
Dapsone
Chlorcycloguanil
2,3-Dibromopropionaldehyde
N-4-(methylamino)benzoyl)-L-glutamic acid
6-Ethynylpteridine
2,4-Bis(N,N-dimethylaminomethyleneamino)-6-benzenesulfonyloxypteridine
Phenylacetylene
2,4-Bis(N,N-dimethylaminomethyleneamino)-6-(phenylethynyl)pteridine
4-Amino-2-(N,N-dimethylaminomethyleneamino)-6-(phenylethynyl)pteridine
2,4-Diamino-6-ethynylpteridine
6-Ethynylpterin
2-(4-Methylpiperazin-1-yl)pteridin-4-amine
Butane-2,3-dione
Benzil (B1666583)
4,6-Diamino-2-thiopyrimidine
Thiourea
Malononitrile
Sodium ethoxide
Methyl iodide
4,6-Diamino-2-methylthiopyrimidine
Sodium nitrite
Acetic acid
1-Methylpiperazine
2-(4-Methylpiperazin-1-yl)-5-nitrosopyrimidine
3-Hydroxypiperazine
4-Methyl-1,4-diazepane
4-Amino-6-chloro-2-(methylthio)pyrimidine
Dimethylamine
2,4-Dichloropteridine
5-Amino-2-hydroxy-4-methylaminopyrimidine
Bis-(8:9-dihydro-2-hydroxy-9-methylpurin-8-yl)
2:8-Dihydro-8-methyl-2-oxopteridine
2:4:5-Triamino-6-hydroxypyrimidine
Chloral
Xanthopterin
2-Phenylpyrimidine-4,5,6-triamine
Hydrazine (B178648)
6-Methylpyrimidine-2,4,5-triamine
4-Methyl-6,7-diphenylpteridine
6-Methylpyrimidine-4,5-diamine
Pyrimidine-4,5-diamine
2-Oxopropanal
2,4-Diamino-6-methylamino pyrimidine
Dimethylamine hydrochloride
2,4,5-Triamino-6-(1-piperidyl)-pyrimidine sulfate
p-Aminobenzoylglutamic acid
4-(1-Piperidyl)-pteroylglutamic acid
2,4-Diaminopteridin-6-one
Glyoxylic acid
Benzenesulfonyl chloride
2,4-Dithiolumazines
Adenosine
6-Thioxanthopterin
7-Thioisoxanthopterin
7,8-Dihydroxanthopterin
Uracil
6-Benzylidenehydrazino-3-methyl-5-nitrouracil
Potassium nitrate
5,7-Dioxo-6-methyl-8-nitro-3-phenyl-1,5,6,7-tetrahydro-s-triazolo[4,3-c]pyrimidine
6-Benzylidenehydrazino-3-methyluracil
3,6-Dimethyl-2,4,5,7(1H,3H,6H,8H)-pyrimido[5,4-g]pteridinetetrone
1,3-Dimethyl-5,6-diaminouracil
Nitrous acid
Thionyl chloride
Oxalic acid
Diacetyl
1,1',3,3'-Tetramethylhydurilic acid
1,3,6,8-Tetramethyl-2,4,7,9-tetraketodecahydrodipyrimido[4,5-b,4',5';e]pyrazine
9-Phenyl-1,2,4-triazolo[4,3-c]pteridines
6-Phenylpteridin-4[3H]-thione
6-Phenyl-4-thiomethylpteridine
4-Hydrazino-6-phenylpteridine
3-N-Methyl-6-phenylpteridin-4[3H]-thione
4-Amino-6-phenylpteridine
4,6-Dichloro-5-amino-pyrimidine
2,5-Dimethoxyltetrahydrofuran
4-Amino-6-chloro-5-(1H-pyrrol-1-yl)pyrimidine
Pteridine-2,4,7(1H,3H,8H)-triones
2-Oxo-4-R-but-3-enoic acids
1,6-Dimethylpteridine-2,4,7(1H,3H,8H)-trione
6-(2-Hydroxy-2-aryl(heteryl)ethyl)-1-methylpteridine-2,4,7(1H,3H,8H)-triones
(E)-1-Methyl-6-(2-aryl(heteryl)ethenyl)pteridine-2,4,7(1H,3H,8H)-triones
3-(2-Chlorobenzyl)pteridine-2,4(1H,3H)-dione
Pteridine-2,4-dione
2-Chlorobenzyl halides
N,N-Dimethylformamide
2,4,5-Triamino-6-hydroxypyrimidine
2-Amino-4-hydroxypteridine
2-Amino-4-hydroxy-6,7-dimethylpteridine
2-Amino-4,6,7-trihydroxypteridine
2-Amino-6,7-diphenylpeteridine
2,4-Diaminopteridine-6-carboxylic acid
2-Acetylfuran
2-Furoyl chloride
Sodium nitrite
Malononitrile tosylate
Guanidine
4,5-Diamino-1,3-dimethyluracil
4-Oxopteridine
2,4,5-Triaminopyrimidin-5(1H)-one
2-Bromo-3-phenylpropanal
2,5,6-Triaminopyrimidine-4-(3H)-one
2-Aminopteridin-4(3H)-one
4,5-Diaminopyrimidine-2,6-dione
2,4-Diamino-5-nitrosopyrimidine-6-one
4,6-Diamino-5-nitroso-2-phenylpyrimidine
5-Nitroso-2,4,6-triaminopyrimidine
Triamterene
6-Amino-5-nitrosouracils
Meldrum's acid
1,3-Dimethyl-2,4,7-trioxo-1,2,3,4,7,8-hexahydropteridine-6-carboxylic acid
2-Substituted-4,5,6-triaminopyrimidine
Ketoaldoximes
2,6-Disubstituted-4-aminopteridines
4,5-Diaminopyrimidine (B145471)
N-Acetylindolone
6-Arylteridin-7-one
2-Amino-6-methyl-7,8-dihydropteridin-4(3H)-one
6-Chloro-5-nitropyrimidine
4-Amino-7-methyl-2,6-diphenylpteridine
Benzyl methyl ketone
Potassium acetate
4-Methyl-6,7-diphenylpteridine
3,4-Dihydro-4-methoxypteridine
5,6,7,8-Tetrahydro-6,7-dimethoxypteridine
2-Aminopyrazine
2,6-Dihydroxypteridine
2-Amino-4-N-piperazinyl-6-(3,4-dimethoxyphenyl)pteridines
5,7-Dihydroxycoumarins
N2-Isobutyroylpterin
Isobutyroyl-5,6,7,8-tetrahydropterin
5-Ethyl-5,6,7,8-tetrahydropteridine
Sodium triacetoxyborohydride
5,8-Diethyl-5,6,7,8-tetrahydropteridine
4-Amino-7(8H)pteridinone
Thiazolo-pteridine
2-Thiopteridine
6-(3,4-Dimethoxyphenyl)pteridine
2-Amino-4-N-piperazinyl-6-(3,4-dimethoxyphenyl)pteridine
2-(4-Methylpiperazin-1-yl)-N-(thiophen-2-ylmethyl)pteridin-4-amine (18f)
2,4-Dichloropteridine
4-Amino-2-methylthio-6,7-diphenylpteridine
Morpholine
Piperidine
4,5-Diamino-2-methylthiopyrimidine
4,6-Diamino-2-methylthio-5-nitrosopyrimidine
Pyrrolidine
Pterin-6-carboxylic acid
Cyclopropanepentanoic acid 2-undecyl
14-Pentylbicyclohexyl-4-carbonamide
Diclofenac
3,9-Dihydro-2H-purin-2-one
Pteridin-2(1H)-one monohydrate
Glyoxylic acid
Ethyl ethoxy(hydroxy)acetate
Pteridine-2,6-(1H,5H)-dione
1-Alkylpteridine-2,4-diones
1-Alkyl-5,6-diaminopyrimidine-2,4(1H,3H)-dione
5,6-Diamino-1-methylpyrimidine-2,4(1H,3H)-dione
Hexane-3,4-dione
6-Amino-5-(benzylideneamino)uracil
HC(OEt)3
2-Phenylpyrimidine-4,5,6-triamine
2,4-Diaminopteridine-7(8H)-thione
Chloramine
7-(Aminosulfanyl)pteridine-2,4-diamine
Alloxazine
Pteridine-2,4(1H,3H)-dione (lumazine)
Folic acid
Riboflavin (B1680620)
Uric acid
Biopterin (B10759762)
Neopterin
D-Neopterin
L-Monapterin
2,5,6-Triamine-3,4-dihydropyrimidin-4-one
5-Nitroso-6-aminopyrimidine
Dihydropterin
Tetrahydropterin
Pyranopterin

Derivatization Strategies for this compound Analogs

The synthesis of 2,4-diaminopteridine analogs is a field of significant interest due to the diverse biological activities exhibited by this class of compounds. nih.govglobalresearchonline.net Derivatization strategies primarily focus on modifying the core pteridine scaffold at the 2-, 4-, 6-, and 7-positions to generate structural diversity and fine-tune pharmacological properties. researchgate.netresearchgate.net The foundational synthesis often involves the condensation of a 4,5-diaminopyrimidine derivative with a 1,2-dicarbonyl compound, such as glyoxal, to form the pyrazine ring of the pteridine system. nih.govtandfonline.com

A common and effective strategy is to introduce the desired 2,4-diamino substitutions onto the pyrimidine ring prior to cyclization. researchgate.net This approach allows for the creation of analogs with both similar and dissimilar substituents at the 2- and 4-positions. For derivatives with identical substituents, a precursor like 6-amino-2,4-dichloropyrimidine can be reacted with a secondary amine. nih.govtandfonline.com The resulting triamino-substituted pyrimidine undergoes nitrosation, followed by reduction with sodium dithionite to yield a tetraamine intermediate. This intermediate is then cyclized with aqueous glyoxal, typically under reflux, to afford the target 2,4-diaminopteridine. nih.govtandfonline.com

For analogs with different groups at the 2- and 4-positions, a stepwise introduction of substituents is necessary. tandfonline.com The regioselective reactivity of precursors like 2,4-dichloropteridine, which preferentially reacts at the 4-position, can be exploited, although this may limit the range of accessible derivatives with the same 2-amino group. tandfonline.com An alternative route involves starting with a precursor such as 4,6-diamino-2-methylthiopyrimidine. nih.gov This compound can be nitrosated, followed by displacement of the 2-methylthio group with a desired amine (e.g., 1-methylpiperazine). Subsequent reduction and cyclization with glyoxal or other dicarbonyls like butane-2,3-dione or benzil yield pteridines with varied substituents at the 2-, 6-, and 7-positions. nih.govresearchgate.nettandfonline.com

Post-synthesis modification of the pteridine core is another key strategy. For instance, 2,4-diaminopteridin-6-one can be prepared and subsequently functionalized. scielo.org.za The hydroxyl group at the 6-position can be converted into a sulfonate leaving group, enabling Negishi coupling reactions to introduce aryl substituents at this position. scielo.org.za The protecting groups on the amino functions can then be selectively hydrolyzed under mild conditions with aqueous ammonia (B1221849) to yield the 6-substituted 2,4-diaminopteridine or under stronger basic conditions to give the corresponding 6-substituted pterin. scielo.org.za

The table below summarizes various derivatization approaches for creating 2,4-diaminopteridine analogs.

StrategyKey Precursor(s)Reagents & ConditionsResulting Analog TypeReference
Pre-cyclization symmetrical substitution6-amino-2,4-dichloropyrimidine, secondary amines1) Amine, reflux; 2) NaNO₂, acetic acid; 3) Sodium dithionite, then 40% aq. glyoxal, refluxSymmetrically N2, N4-disubstituted 2,4-diaminopteridines nih.gov, tandfonline.com
Pre-cyclization asymmetrical substitution4,6-diamino-2-methylthiopyrimidine, various amines1) NaNO₂, acetic acid; 2) Amine (e.g., 1-methylpiperazine), reflux; 3) Sodium dithionite, then dicarbonyl (e.g., glyoxal, butane-2,3-dione), refluxAsymmetrically substituted 2,4-diaminopteridines with C6, C7 variation nih.gov, researchgate.net
Post-synthesis C6-arylation2,4-diaminopteridin-6-one1) Protection (Bredereck's reagent); 2) Sulfonylation; 3) Negishi coupling (Zn-aryls); 4) Deprotection (aq. NH₃)6-Aryl-2,4-diaminopteridines scielo.org.za
C6/C7 substitution via dicarbonyl choice4,5-diaminopyrimidine derivativeCondensation with various 1,2-dicarbonyls (e.g., benzil for diphenyl, diacetyl for dimethyl)6,7-Disubstituted 2,4-diaminopteridines nih.gov, google.com

Scale-Up Considerations for Research and Specialized Applications

Scaling up the synthesis of 2,4-diaminopteridine and its derivatives from laboratory benchtop to larger quantities for extensive research or specialized applications presents several challenges. The core reaction, often a condensation between a diaminopyrimidine and glyoxal, requires careful control of reaction parameters to ensure reproducibility, maximize yield, and maintain purity. google.comgoogle.com

A primary consideration in scaling up reactions involving glyoxal is managing the reaction conditions to optimize yield and minimize side products. google.com Experience from related large-scale syntheses using glyoxal, such as the production of hexabenzylhexaazaisowurtzitane (HBIW), highlights critical factors. google.comnih.gov The choice of acid catalyst, for example, can significantly impact yield. google.com Precise control over the rate of addition of the glyoxal solution is crucial; slow, dropwise addition over an extended period often leads to higher yields and better process control. google.com

Temperature management is another vital aspect. Many condensation reactions involving glyoxal are exothermic, and maintaining a consistent, often chilled, temperature (e.g., below 20°C) is necessary to prevent side reactions and ensure the desired product crystallizes effectively. google.com Furthermore, the pH of the commercial glyoxal starting material can vary and may require adjustment with a base to achieve reproducible yields on a larger scale. google.com

Process consistency and product purification are also significant hurdles. Batch-to-batch variability can arise from minor inconsistencies in reagent addition rates or temperature profiles. Implementing automated dosing systems and real-time monitoring can mitigate these issues. Purification of the final pteridine product often involves precipitation or crystallization, followed by washing and drying. scielo.org.zagoogle.com On a larger scale, ensuring efficient removal of impurities and solvents requires robust and scalable filtration and drying equipment, such as vacuum desiccators. google.com

The table below outlines key considerations and strategies for the scale-up of syntheses involving glyoxal to produce pteridine derivatives.

ConsiderationChallengeMitigation Strategy / MethodReference
Yield OptimizationLow yields due to side reactions or incomplete conversion.Systematic screening of catalysts (e.g., mineral acids); slow, controlled addition of glyoxal; precise temperature control. google.com
Reaction ControlExothermic reactions can lead to runaway conditions and impurity formation.Use of jacketed reactors for precise temperature management; chilling the reaction mixture during addition of reagents. google.com
Process ReproducibilityBatch-to-batch variability in yield and purity.Adjusting pH of glyoxal starting material; utilizing automated systems for reagent dosing; screening reaction conditions in small, confined volume systems before scaling. nih.gov, google.com
Product Isolation & PurificationInefficient isolation and purification on a large scale.Controlling reaction conditions (e.g., pH, solvent) to facilitate precipitation; using scalable filtration and vacuum drying techniques. google.com, scielo.org.za
Intermediate StabilityReactive intermediates may degrade during the process.In-situ use of unstable intermediates (e.g., tetraamines) without isolation to proceed directly to the cyclization step. nih.gov, tandfonline.com

Chemical Reactivity, Transformation, and Mechanistic Studies of 2,4 Diaminopteridine Glyoxal

Reactions Involving the Glyoxal (B1671930) Moiety of 2,4-Diaminopteridine (B74722) Glyoxal

The glyoxal substituent at the 6-position of the 2,4-diaminopteridine ring is a highly reactive dicarbonyl functional group. Its electrophilic nature drives its participation in a variety of condensation and addition reactions.

One of the most common applications of the glyoxal moiety is in the synthesis of larger, more complex heterocyclic systems. The condensation of 2,4-diaminopteridine glyoxal with various binucleophiles is a key strategy for constructing novel fused-ring structures. For instance, the reaction with 4,5-diaminopyrimidine (B145471) derivatives leads to the formation of extended pteridine (B1203161) systems through a cyclocondensation reaction. derpharmachemica.comscielo.org.za This approach, often referred to as the Isay reaction, is a fundamental method for synthesizing a diverse range of pteridine derivatives. derpharmachemica.com

The aldehyde groups of the glyoxal moiety can also react with hydrazines to form hydrazones. For example, reaction with 2,4-dinitrophenylhydrazine (B122626) (DNPH) yields the corresponding bis[(2,4-dinitrophenyl)hydrazone] derivative. This reaction is a classic qualitative test for aldehydes and ketones and can be used for the characterization and derivatization of this compound.

Furthermore, the glyoxal group can undergo oxidation and reduction reactions. Oxidation, for instance with dilute nitric acid, can convert the glyoxal to a glyoxylic acid derivative. nih.gov Conversely, reduction of the aldehyde groups can yield a diol, specifically (2,4-diaminopteridin-6-yl)ethane-1,2-diol. This transformation can be achieved using standard reducing agents like sodium borohydride.

The reactivity of the glyoxal moiety is also central to its role in the formation of advanced glycation end-products (AGEs). In biological systems, glyoxal is a known reactive dicarbonyl species that can cross-link proteins and modify nucleic acids. nih.gov While specific studies on the AGE-forming potential of this compound are limited, the inherent reactivity of the glyoxal group suggests it could participate in similar modifications.

A summary of typical reactions involving the glyoxal moiety is presented below:

ReactantReaction TypeProduct
4,5-DiaminopyrimidineCyclocondensationExtended pteridine system
2,4-DinitrophenylhydrazineCondensationThis compound bis[(2,4-dinitrophenyl)hydrazone]
Nitric Acid (dilute)Oxidation2,4-Diaminopteridine-6-glyoxylic acid
Sodium BorohydrideReduction(2,4-Diaminopteridin-6-yl)ethane-1,2-diol

Chemical Transformations of the Diaminopteridine Core

The 2,4-diaminopteridine core itself is a versatile scaffold that can undergo various chemical modifications. The amino groups at the 2- and 4-positions are nucleophilic and can be functionalized to introduce a wide range of substituents, thereby modulating the compound's properties.

N-alkylation of the amino groups is a common transformation. tandfonline.com These reactions typically involve treating the 2,4-diaminopteridine with an appropriate alkyl halide or other electrophilic alkylating agent. The degree of alkylation can often be controlled by the reaction conditions. The introduction of N-alkyl groups can significantly impact the molecule's lipophilicity and biological activity. tandfonline.com

The amino groups can also be involved in displacement reactions. For example, in related pteridine systems, it has been shown that amino groups can be introduced by displacing leaving groups such as chloro or methylthio groups on the pyrimidine (B1678525) ring prior to the formation of the pteridine. tandfonline.comnih.gov While direct displacement on the 2,4-diaminopteridine core is less common, these synthetic strategies highlight the potential for modifying the substitution pattern at these positions.

Furthermore, the pteridine ring system can be a ligand for metal ions. The nitrogen atoms within the heterocyclic core can coordinate with transition metals, leading to the formation of metal complexes. This property is relevant in the context of supramolecular chemistry and materials science. rsc.org

The stability of the diaminopteridine core allows it to serve as a robust platform for the synthesis of various derivatives. For example, it is a key structural component in the synthesis of methotrexate (B535133) analogs, where modifications are made at other positions of the pteridine ring.

Elucidation of Reaction Mechanisms for this compound

The primary reaction mechanism involving this compound is its synthesis via the condensation of a 4,5-diaminopyrimidine with a glyoxal derivative. This reaction proceeds through a well-established pathway for pteridine formation. derpharmachemica.comscielo.org.za The initial step involves the nucleophilic attack of one of the amino groups of the diaminopyrimidine onto one of the carbonyl carbons of the glyoxal. This is followed by an intramolecular cyclization and subsequent dehydration to form the pyrazine (B50134) ring, resulting in the pteridine core.

The mechanism of reactions at the glyoxal moiety follows standard carbonyl chemistry. For instance, the formation of hydrazones proceeds via nucleophilic addition of the hydrazine (B178648) to the carbonyl group, followed by dehydration to form the C=N double bond of the hydrazone.

In the context of biological systems, the mechanism of glyoxal-mediated protein modification involves the formation of Schiff bases with lysine (B10760008) residues and adducts with arginine and cysteine residues. nih.gov While not specifically studied for this compound, the underlying mechanisms of glyoxal reactivity are transferable. The initial reaction with a primary amine, such as the ε-amino group of lysine, forms an imine (Schiff base). This can then undergo further reactions, including an intramolecular Cannizzaro reaction, to form stable adducts like Nε-(carboxymethyl)lysine (CML). nih.gov

The study of reaction mechanisms can be aided by computational methods, such as Density Functional Theory (DFT) calculations, which can provide insights into transition states and reaction pathways. rsc.org

Adduct Formation and Supramolecular Interactions in Solution and Solid State

This compound can participate in the formation of various adducts and engage in supramolecular interactions. In solution, the glyoxal moiety can exist in equilibrium with its hydrated form, a gem-diol. oecd.org This hydration is a common feature of small aldehydes.

The amino groups and the nitrogen atoms of the pteridine ring are capable of forming hydrogen bonds. mdpi.com These interactions are crucial in both the solid-state packing of the molecule and its interactions with other molecules in solution, including biological macromolecules. Hydrogen bonding plays a significant role in the recognition and binding of pteridine derivatives to their biological targets.

In the solid state, π-π stacking interactions between the aromatic pteridine rings can also be observed. wikipedia.org These non-covalent interactions contribute to the stability of the crystal lattice. The combination of hydrogen bonding and π-π stacking can lead to the formation of well-ordered supramolecular architectures. rsc.orgnih.gov

The formation of adducts with nucleophiles is a key aspect of the chemistry of the glyoxal moiety. As mentioned earlier, reactions with amines, hydrazines, and other nucleophiles lead to stable adducts. In a biological context, the reaction of glyoxal with the guanine (B1146940) base in DNA leads to the formation of stable adducts, which can have genotoxic consequences. nih.gov

The study of these interactions is important for understanding the compound's behavior in different environments and for the design of new materials and therapeutic agents. Techniques such as X-ray crystallography and NMR spectroscopy are invaluable for characterizing these adducts and supramolecular assemblies. wur.nl

Stability and Degradation Pathways Under Controlled Conditions

The stability of this compound is influenced by factors such as pH, temperature, and the presence of light and oxygen. The glyoxal moiety is generally the more reactive and less stable part of the molecule. Under aqueous conditions, especially at neutral or alkaline pH, the glyoxal group can be susceptible to degradation.

One potential degradation pathway involves the Cannizzaro reaction, where one aldehyde group is oxidized to a carboxylic acid and the other is reduced to an alcohol. This disproportionation reaction is characteristic of aldehydes lacking an α-hydrogen.

The pteridine ring itself is generally stable, but can be susceptible to photolytic degradation. Therefore, storage in amber vials or protection from light is often recommended for pteridine derivatives.

In the presence of strong acids or bases, hydrolysis of the amino groups or cleavage of the pteridine ring can occur, although this typically requires harsh conditions.

The stability of the compound can be assessed using techniques like high-performance liquid chromatography (HPLC) to monitor its concentration over time under various conditions. Accelerated stability studies, conducted at elevated temperatures and humidity, can be used to predict the long-term stability of the compound.

Molecular Interactions and Biochemical Pathway Interrogation Research Focus

Non-Covalent Interactions of 2,4-Diaminopteridine (B74722) Glyoxal (B1671930) with Macromolecules

The structural framework of 2,4-diaminopteridine glyoxal, characterized by its pteridine (B1203161) core, allows for a variety of non-covalent interactions with biological macromolecules. These interactions are fundamental to its role as a molecular probe and its ability to modulate enzyme activity. The pteridine ring system can engage in hydrogen bonding, and hydrophobic interactions, which are critical for its binding to target proteins. scribd.com The specific nature and strength of these interactions are largely dictated by the substituents on the pteridine core. nih.govtandfonline.com

The 2,4-diamino substitution pattern is particularly important for interactions within the binding sites of enzymes like dihydrofolate reductase, where it can mimic the binding of the natural substrate, folic acid. The glyoxal moiety, an aldehyde group, can also participate in forming reversible covalent bonds, such as hemiacetals, with hydroxyl groups on amino acid residues within a protein's active site, further stabilizing the complex.

Enzyme Inhibition and Modulation in In Vitro Systems

Derivatives of 2,4-diaminopteridine have demonstrated significant inhibitory effects on various enzymes in laboratory settings. nih.govresearchgate.net These studies provide valuable insights into enzyme function and potential pathways for therapeutic intervention.

Mechanistic Investigations of Enzyme-Compound Binding

The binding of 2,4-diaminopteridine derivatives to enzymes is often a complex process involving multiple steps and potential conformational changes in both the ligand and the protein. wustl.edu For instance, studies on dihydrofolate reductase have shown that the 2,4-diaminopteridine core is a crucial element for high-affinity binding. The mechanism often involves the formation of a stable ternary complex with the enzyme and a cofactor, such as NADPH.

The interaction of these compounds with enzymes like lipoxygenase (LOX) has also been explored. nih.govtandfonline.com The 2,4-diaminopteridine core has been identified as a new scaffold for LOX inhibition. nih.govtandfonline.com The binding mechanism is thought to involve interactions with the enzyme's active site, thereby preventing the binding of the natural substrate, arachidonic acid.

Structure-Activity Relationships for Enzyme Modulation (Non-Clinical)

The relationship between the chemical structure of 2,4-diaminopteridine derivatives and their ability to modulate enzyme activity has been a key area of research. These non-clinical studies have revealed that modifications to the pteridine core can significantly impact inhibitory potency.

For example, in the context of lipoxygenase inhibition, the nature of the substituents at various positions on the pteridine ring plays a critical role. nih.govtandfonline.com Research has shown that certain N-alkylated 2,4-diaminopteridines exhibit potent inhibition of soybean lipoxygenase, with IC50 values as low as 100 nM. nih.govtandfonline.com

Similarly, for inducible nitric oxide synthase (iNOS), the inhibitory properties of substituted 2,4-diaminopteridine derivatives have been evaluated. nih.gov Specific substitutions led to compounds with potent inhibitory activities, some even stronger than the reference compound methotrexate (B535133). nih.gov

Below is a table summarizing the inhibitory activities of selected 2,4-diaminopteridine derivatives against different enzymes, based on available in vitro data.

Compound/DerivativeTarget EnzymeIC50 ValueReference
Substituted 2,4-diaminopteridine (10b)Inducible Nitric Oxide Synthase (iNOS)18.85 µM nih.gov
Substituted 2,4-diaminopteridine (10i)Inducible Nitric Oxide Synthase (iNOS)24.08 µM nih.gov
2,4-diaminopteridine derivative (9)Soybean LipoxygenasePotent inhibitor nih.govtandfonline.com
2,4-diaminopteridine derivative (18d)Soybean Lipoxygenase0.1 µM tandfonline.com
Unsubstituted pteridine-2,4-diamineLipoxygenase (LOX)µM range

Role of this compound as a Mechanistic Probe in Biochemical Reactions

The reactivity of the glyoxal group makes this compound a useful tool for probing biochemical reaction mechanisms. Glyoxals are known to react selectively with arginine residues in proteins, a property that can be exploited to identify and study the role of these residues in enzyme catalysis and protein-protein interactions. sci-hub.se

The condensation reaction of pyrimidine (B1678525) derivatives with glyoxal is a common method for the synthesis of pteridines. annualreviews.orgsci-hub.se This reactivity highlights the potential of this compound to act as a covalent modifier in biological systems, allowing researchers to map active sites and understand the functional importance of specific amino acids.

Ligand Binding Studies and Affinities with Biological Targets

The binding affinity of 2,4-diaminopteridine derivatives to their biological targets is a critical determinant of their biological activity. Various techniques are employed to quantify these interactions, including ligand binding competition assays and surface plasmon resonance (SPR). nih.govmdpi.com

The affinity of these compounds is often expressed as the dissociation constant (Kd) or the half-maximal inhibitory concentration (IC50). For instance, certain 2,4-diaminopteridine derivatives have shown nanomolar potency against enzymes like lipoxygenase. nih.govtandfonline.com Computational methods, such as free energy calculations, are also utilized to predict and understand the binding affinities of these ligands to their protein targets. wustl.eduplos.org

Structural Basis of Molecular Recognition (Excluding Clinical Implications)

Understanding the three-dimensional structure of 2,4-diaminopteridine derivatives in complex with their target macromolecules is crucial for elucidating the principles of molecular recognition. While a crystal structure of this compound itself may not be readily available, the structural basis of recognition for the broader class of 2,4-diaminopteridines has been studied for enzymes like dihydrofolate reductase.

Advanced Characterization and Analytical Methodologies for 2,4 Diaminopteridine Glyoxal

High-Resolution Spectroscopic Techniques for Structural Elucidation (NMR, MS)

Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are indispensable tools for the structural elucidation of 2,4-diaminopteridine (B74722) and its derivatives. While detailed spectral data for the unsubstituted parent compound formed from glyoxal (B1671930) is not always published in isolation, the characterization of its numerous derivatives is well-documented, establishing the utility of these methods.

Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H and ¹³C NMR, is used to confirm the molecular structure. For instance, ¹H NMR spectra of precursor 5-nitrosopyrimidines have been analyzed to understand the rotational isomers (rotamers) that arise from hydrogen bonding, a feature that informs the subsequent cyclization to the pteridine (B1203161) ring. tandfonline.comnih.gov For the final pteridine products, NMR confirms the successful ring formation and the identity of substituents on the pteridine core. rsc.org

Mass Spectrometry (MS) is critical for determining the molecular weight and elemental composition of the synthesized compounds. High-resolution mass spectrometry (HRMS) provides exact mass measurements, allowing for the unambiguous determination of the molecular formula. d-nb.info Techniques like HPLC coupled with MS (HPLC-MS) are routinely used to assess the purity of synthesized pteridines and monitor reaction progress, such as in the hydrolysis of protected pteridines. researchgate.netclockss.org

Table 1: Application of NMR and MS in Pteridine Characterization

Technique Application Key Findings References
¹H NMR Confirms proton environment and structural features of the heterocyclic core and its substituents. Used to identify rotamers in precursor molecules and confirm final structure. tandfonline.comnih.gov tandfonline.comnih.govrsc.org
¹³C NMR Determines the carbon skeleton of the molecule. Confirms the arrangement of carbon atoms in the fused pyrazine (B50134) and pyrimidine (B1678525) rings. rsc.orgd-nb.info rsc.orgd-nb.info
Mass Spectrometry (MS) Determines molecular weight and confirms identity. Used to define the structure of new pteridine and related heterocyclic derivatives. d-nb.info d-nb.info
HPLC-MS Assesses purity and monitors reaction pathways. Employed to confirm the purity of synthesized 2,4-diaminopteridine derivatives is at least 95%. researchgate.net researchgate.netclockss.org
High-Resolution MS (HRMS) Provides exact mass for molecular formula determination. Used to confirm the elemental composition of novel bis-quinoxaline derivatives. d-nb.info d-nb.info

**5.2. X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid state. This technique provides precise information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding. For pteridine derivatives, X-ray diffraction has been used to confirm the binding mode of pterin (B48896) ligands in metal complexes, illustrating the coordination via specific nitrogen and oxygen atoms. herts.ac.uk It has also been crucial in verifying the stereochemistry and conformation of complex pterin-containing systems, such as pyranopterin model compounds, where it can distinguish between ring-open and ring-closed forms. nih.gov While specific crystallographic data for the parent 2,4-diaminopteridine is not widely reported, the technique's application to its derivatives underscores its power in providing unequivocal structural proof. researchgate.net

Vibrational Spectroscopy (FTIR, Raman) for Molecular Fingerprinting

FTIR spectroscopy is frequently used to identify key functional groups present in 2,4-diaminopteridine derivatives. The presence of amino groups (-NH₂) and the characteristic vibrations of the pteridine ring system can be confirmed. d-nb.info For example, the identity of newly synthesized 2,4-diaminopteridine has been established by comparing its infrared spectrum to that of a known reference sample. sci-hub.se FTIR has also been used to study the formation of complexes involving glyoxal, the precursor to the pteridine, and to provide evidence for the coordination of pterin ligands in metal complexes. herts.ac.uknih.gov

Raman spectroscopy , often used in conjunction with FTIR, provides complementary information, particularly for symmetric non-polar bonds. Combined spectroscopic and computational (DFT) studies on related pteridine analogues have demonstrated the power of using both FTIR and Raman data for a complete vibrational assignment and structural analysis. herts.ac.uk

Advanced Chromatographic and Electrophoretic Separations for Pteridine Derivatives

The analysis and purification of 2,4-diaminopteridine and its derivatives heavily rely on advanced separation techniques. High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE) are particularly prominent.

High-Performance Liquid Chromatography (HPLC) is widely used for the separation, quantification, and purity assessment of pteridines. google.com A notable application involves the determination of the drug methotrexate (B535133), which can be chemically oxidized into highly fluorescent products, including 2,4-diaminopteridine-6-carboxaldehyde and the corresponding carboxylic acid, for sensitive detection. nih.govscirp.org Reversed-phase columns, such as Octadecylsilane (ODS), are commonly employed with mobile phases consisting of buffers and organic modifiers like acetonitrile (B52724) or ethanol. nih.govscirp.org

Capillary Electrophoresis (CE) offers high-efficiency separations and is well-suited for analyzing charged or polar compounds like pteridines. mdpi.comdntb.gov.ua Different CE modes, such as micellar electrokinetic chromatography (MEKC), can be used to enhance selectivity. For example, MEKC has been used to separate methotrexate from its impurities, including 2,4-diamino-6-(hydroxymethyl)pteridine, where the concentration of the surfactant (e.g., SDS) is optimized for better resolution. ptfarm.pl

Table 3: Exemplary HPLC Conditions for Pteridine Derivative Analysis

Application Column Mobile Phase Detection Reference
Determination of Methotrexate (as 2,4-diaminopteridine derivatives) Reversed-phase (ODS/TM) Phosphate (B84403) buffer (0.05 M, pH 6.6) and acetonitrile (90:10 v/v) Fluorimetric (Ex: 367 nm, Em: 463 nm) nih.gov
Determination of low levels of Methotrexate Hypersil ODS (100 mm × 4.0 mm i.d.) Ethanol and phosphate buffer (0.04 M, pH 3.4) (10:90 v/v) Fluorimetric (Ex: 367 nm, Em: 463 nm) scirp.org
Purity check of 2,4-diamino-6-hydroxymethylpteridine salts Not specified Not specified HPLC-Chromatography google.com

Table 4: Exemplary Capillary Electrophoresis Conditions for Pteridine Separation

Application Background Electrolyte (BGE) Separation Voltage Detection Reference
Separation of 8 pterin standards 100 mM boric acid, 100 mM TRIS, 2 mM EDTA sodium salt, pH 9.63 +25 kV Not specified mdpi.com
Separation of 9 pterin standards 100 mM sodium tetraborate, 100 mM TRIS, 2 mM EDTA sodium salt, pH 9.6 -17.5 kV LED-Induced Fluorescence (Ex: 365 nm, Em: 450 nm) mdpi.com
Separation of Methotrexate and impurities Buffer containing 100 mM SDS Not specified Not specified ptfarm.pl

Electrochemical Characterization in Research Settings

Electrochemical methods, particularly cyclic voltammetry (CV) and square wave voltammetry, are powerful for investigating the redox properties of pteridine derivatives. nih.govrsc.org The pteridine ring system is redox-active, and its ability to undergo electron transfer reactions is central to the biological function of many of its naturally occurring forms, such as biopterin (B10759762) and folate. herts.ac.uknih.gov

In a research setting, electrochemical characterization can determine oxidation and reduction potentials, which relate to the molecule's HOMO and LUMO energy levels. rsc.org Studies on various pteridines have revealed that their redox behavior is highly dependent on the substitution pattern and the oxidation state of the pteridine core. nih.gov For example, 7,8-dihydropterins are oxidized at much higher potentials than their tetrahydro counterparts. nih.gov The experiments are typically conducted in a three-electrode cell containing a working electrode (e.g., glassy carbon), a reference electrode (e.g., SCE), and a counter electrode (e.g., platinum wire) in a solution containing a supporting electrolyte. rsc.orgmdpi.com These studies provide fundamental insights into the electronic properties of 2,4-diaminopteridine derivatives, which can be valuable for applications in materials science and medicinal chemistry. rsc.org

Table 5: Typical Setup for Electrochemical Characterization of Pteridines

Component Description/Material Purpose Reference
Working Electrode Glassy Carbon (GC) Surface where the redox reaction of interest occurs. mdpi.com
Reference Electrode Saturated Calomel Electrode (SCE) Provides a stable potential against which the working electrode's potential is measured. mdpi.com
Counter Electrode Platinum (Pt) wire Completes the electrical circuit, passing current to the working electrode. rsc.org
Solvent/Electrolyte Dry Dichloromethane (DCM) with 0.1 M Tetrabutylammonium hexafluorophosphate (B91526) (TBAPF₆) Provides a conductive medium for ion flow. rsc.org
Technique Cyclic Voltammetry (CV), Square Wave Voltammetry To measure redox potentials and study electron transfer kinetics. nih.govrsc.org

Computational Chemistry and Theoretical Modeling of 2,4 Diaminopteridine Glyoxal

Quantum Chemical Calculations (DFT, Ab Initio) for Electronic Structure and Properties

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are fundamental to understanding the electronic structure and inherent properties of molecules. For 2,4-diaminopteridine (B74722) and its derivatives, these calculations provide insights into the electron distribution, molecular orbital energies, and preferred sites for chemical reactions.

Ab initio molecular orbital calculations have been performed on 2,4-diamino-6-methylpteridine, a close analog of the parent 2,4-diaminopteridine. These studies determined the preferred site of protonation and calculated the interaction energies with model enzyme fragments, revealing the strengths of ionic and hydrogen bonds. wayne.edu The electronic properties of the 2,4-diaminopteridine moiety are largely independent of substitutions at the 6- and 7-positions when separated by a saturated carbon, which is relevant when considering its reaction with glyoxal (B1671930). wayne.edu

DFT studies, for instance using the B3LYP functional with a 6-311+G(d,p) basis set, have been employed to predict the geometry of related compounds like glyoxal, bis[(2,4-dinitrophenyl)hydrazone], showing good agreement with experimental data for bond lengths and planarity. Similar DFT methods have been used to study the reaction mechanisms between glyoxal and other molecules, such as L-lysine and phosphatidylethanolamine, at the PBE/DNP level of theory. rsc.org These studies elucidate the multi-step reaction pathways, including the formation of carbino-diol-amine intermediates, dehydration, and rearrangement to the final products. rsc.org

For the 2,4-diaminopteridine glyoxal adduct, which is formed through the condensation of the 5,6-diamino pyrimidine (B1678525) precursor with glyoxal, DFT calculations would be instrumental in determining the final geometry, charge distribution, and electronic properties of the resulting fused pyrazine (B50134) ring. tandfonline.comresearchgate.net The presence of the 2,4-diamino groups on the pyrimidine ring significantly influences the electronic nature of the pteridine (B1203161) system. longdom.org

Table 1: Calculated Properties of 2,4-Diaminopteridine Analogs and Glyoxal

Compound/FragmentMethodCalculated PropertyValueReference
2,4-diamino-6-methylpteridine (protonated)Ab initio (STO-3G)Interaction Energy with Asp 27 model100 kcal/mol wayne.edu
2,4-diamino-6-methylpteridine (protonated)Ab initio (STO-3G)Interaction Energy with Thr 113 model10 kcal/mol wayne.edu
Glyoxal bis[(2,4-dinitrophenyl)hydrazone]DFT (B3LYP/6-311+G(d,p))C=N Bond Length1.34 Å
Glyoxal bis[(2,4-dinitrophenyl)hydrazone]DFT (B3LYP/6-311+G(d,p))N-N Bond Length1.38 Å
Glyoxal bis[(2,4-dinitrophenyl)hydrazone]DFT (B3LYP/6-311+G(d,p))HOMO-LUMO Gap3.2 eV

Molecular Dynamics Simulations for Conformational Analysis and Flexibility

Molecular dynamics (MD) simulations offer a dynamic perspective on molecular behavior, providing insights into conformational flexibility and the stability of molecular complexes over time. mdpi.com For 2,4-diaminopteridine derivatives, MD simulations have been crucial in studying their binding to biological targets such as dihydrofolate reductase (DHFR). nih.govresearchgate.net These simulations, often spanning nanoseconds or longer, allow for the thermal sampling of the conformational space of the ligand and the protein-ligand complex, which is essential for calculating binding free energies. nih.govmdpi.com

The flexibility of a ligand is a key determinant of its binding affinity and selectivity. MD simulations have shown that while the pteridine core is rigid, substituents at the 6- and 7-positions can exhibit considerable flexibility. nih.gov This is particularly relevant for the glyoxal-derived portion of the molecule, which would be located at these positions. The conformational landscape explored during MD simulations can reveal the most stable binding poses and the key intermolecular interactions that stabilize the complex. mdpi.com

Classical MD simulations typically employ force fields like AMBER or OPLS to describe the potential energy of the system. mdpi.commdpi.com For instance, the OPLS-AA force field has been used in the preparation of ligand structures for docking studies of 2,4-diaminopteridine analogs. researchgate.net The choice of force field is critical for accurately representing the molecular interactions. For more detailed analysis, hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) MD simulations can be employed, where the core region of interest (e.g., the ligand and the active site) is treated with quantum mechanics, while the rest of the system is described by a classical force field. mdpi.com This approach provides a more accurate description of electronic effects during the simulation.

Prediction of Reactivity and Reaction Pathways

The synthesis of 2,4-diaminopteridines often involves the condensation of a 2,4,5,6-tetraaminopyrimidine (B94255) with a 1,2-dicarbonyl compound, such as glyoxal. tandfonline.comresearchgate.net Computational methods can predict the reactivity of the starting materials and the likely reaction pathway.

The reaction between the tetraaminopyrimidine and glyoxal proceeds via the formation of a Schiff base between the amino groups at positions 5 and 6 of the pyrimidine and the carbonyl groups of glyoxal, followed by cyclization and aromatization to form the pyrazine ring of the pteridine system. DFT calculations can be used to model the transition states and intermediates along this reaction coordinate, providing activation energies and reaction enthalpies. rsc.org Such calculations have been successfully applied to understand the reaction of glyoxal with other amine-containing molecules. rsc.org

The reactivity of the resulting 2,4-diaminopteridine can also be predicted. The electron-rich nature of the diaminopyrimidine ring and the specific electronic properties of the pyrazine ring, influenced by the glyoxal-derived portion, will determine its susceptibility to further reactions, such as nucleophilic or electrophilic attack. The presence of the 2,4-diamino groups is a key pharmacophore for the biological activity of many pteridine derivatives, and understanding its reactivity is crucial for drug design. longdom.org

In Silico Screening and Rational Design of this compound Analogs for Research Applications

In silico screening and rational drug design are powerful computational tools for identifying and optimizing new bioactive molecules. For 2,4-diaminopteridine derivatives, these approaches have been extensively used to discover potent inhibitors of various enzymes, particularly dihydrofolate reductase (DHFR) from different organisms. longdom.orgnih.gov

Virtual screening involves the docking of large libraries of compounds into the active site of a biological target. dntb.gov.ua This allows for the rapid identification of potential hits that can then be synthesized and tested experimentally. For 2,4-diaminopteridine analogs, molecular docking studies have been performed using programs like Glide, FlexX, and GOLD to predict their binding modes and affinities to Plasmodium falciparum DHFR. nih.govresearchgate.net These studies have highlighted the importance of the 2,4-diamino groups in forming key hydrogen bond interactions with the enzyme's active site residues. nih.gov

Rational design involves modifying a known scaffold, such as the 2,4-diaminopteridine core, to improve its pharmacological properties. By understanding the structure-activity relationships (SAR) through computational modeling, chemists can design new analogs with enhanced potency, selectivity, and pharmacokinetic profiles. longdom.org For instance, analogs of 2,4-diaminopteridine have been designed to overcome drug resistance in malaria by targeting mutant forms of DHFR. longdom.org The glyoxal-derived portion of the molecule at the 6- and 7-positions provides a site for modification to explore new chemical space and improve binding interactions.

Theoretical Basis of Molecular Recognition Phenomena and Binding Energetics

The biological activity of 2,4-diaminopteridine derivatives is predicated on their ability to be recognized by and bind to specific biological targets. Computational chemistry provides the theoretical framework to understand and quantify these molecular recognition events.

The binding of a ligand to a protein is governed by a complex interplay of non-covalent interactions, including hydrogen bonds, electrostatic interactions, hydrophobic interactions, and van der Waals forces. Molecular docking studies can provide a static picture of these interactions, identifying the key residues involved in binding. nih.govresearchgate.net For 2,4-diaminopteridine analogs targeting DHFR, the 2-amino group typically forms a hydrogen bond with an aspartate residue, while the 4-amino group interacts with backbone carbonyls. nih.gov

Applications in Chemical Biology and Materials Science Research

Utilization as a Building Block in Complex Chemical Syntheses

The 2,4-diaminopteridine (B74722) framework is a crucial building block for the synthesis of more complex, biologically active molecules. nih.gov A common and effective method for constructing the pteridine (B1203161) ring system involves the condensation of a substituted pyrimidine-4,5-diamine with a 1,2-dicarbonyl compound, such as glyoxal (B1671930). nih.govtandfonline.com

The synthesis typically begins with a suitably substituted pyrimidine (B1678525). For instance, 4,6-diamino-2-methylthiopyrimidine can be nitrosated to introduce a nitroso group at the 5-position. nih.gov This intermediate can then undergo amination at the 2-position, followed by reduction of the nitroso group to an amine, yielding a tetra-substituted pyrimidine. Without isolation, this diamine intermediate is treated with aqueous glyoxal and heated, leading to a cyclization reaction that forms the pteridine ring. nih.govtandfonline.comresearchgate.net This synthetic strategy allows for the introduction of various substituents onto the pyrimidine precursor, which are then incorporated into the final pteridine product, demonstrating the role of the glyoxal-mediated cyclization in creating diverse 2,4-diaminopteridine-based structures. nih.gov

Glyoxal itself is a valuable building block in organic synthesis, particularly for creating heterocyclic compounds like imidazoles and quinoxalines. chemeurope.comd-nb.info In the context of pteridine synthesis, it serves as the two-carbon source that forms the pyrazine (B50134) ring portion of the final fused-ring system. nih.gov

Table 1: Synthesis of 2,4-Diaminopteridine Derivatives Using Glyoxal

Precursor Reagents for Pteridine Ring Formation Resulting Structure Type Yield (%) Reference
Tetra-aminopyrimidine derivative 40% aqueous glyoxal, reflux N,N,N',N'-tetraalkylated 2,4-diaminopteridine 48% nih.govtandfonline.com
5,6-diamino-2-phenylpyrimidine Glyoxal (Gabriel-Isay method) 2-phenyl-4-aminopteridine Not specified herts.ac.uk

Development as a Scaffold for Novel Chemical Probes and Ligands

The 2,4-diaminopteridine nucleus is recognized as a privileged scaffold in medicinal chemistry and chemical biology. nih.govresearchgate.net Its rigid structure and capacity for multiple points of substitution allow for the systematic development of novel chemical probes and ligands to investigate biological systems. Researchers utilize this scaffold to design molecules that can interact with specific biological targets, such as enzymes and receptors. nih.gov

For example, the 2,4-diaminopteridine core is the foundation for a class of lipoxygenase (LOX) inhibitors. nih.govtandfonline.com By synthesizing a series of N-substituted 2,4-diaminopteridines, researchers have identified compounds with potent inhibitory activity against soybean lipoxygenase, with IC₅₀ values as low as 100 nM. nih.govresearchgate.net These molecules serve as chemical probes to study the role of LOX in inflammation and other disease processes. tandfonline.com

Furthermore, this scaffold is integral to the development of antifolates, which are ligands for the dihydrofolate reductase (DHFR) enzyme. nih.gov Molecular docking studies have shown that 2,4-diaminopteridine analogs can bind effectively to the active site of Plasmodium falciparum DHFR, the enzyme responsible for resistance to antimalarial drugs like pyrimethamine. nih.gov These findings guide the synthesis of new ligands with improved potency and resistance-breaking profiles. nih.gov

Table 2: Examples of 2,4-Diaminopteridine Scaffolds as Probes and Ligands

Target Scaffold Modification Research Finding Application Reference
Soybean Lipoxygenase (LOX) N-alkylation at 2- and 4-positions Identified potent inhibitors (e.g., IC₅₀ = 0.1 μM) Probe for studying inflammation nih.govresearchgate.net
Dihydrofolate Reductase (DHFR) Varied side chains at C6/C7 Compounds dock into wild-type and mutant enzyme active sites Development of novel antimalarial ligands nih.gov

Integration into Biosensing and Diagnostic Research Tools (Laboratory-based)

The inherent properties of the pteridine ring system, such as its potential for fluorescence and its ability to participate in specific biological recognition events, make it an attractive component for laboratory-based biosensing and diagnostic tools. herts.ac.ukmdpi.com While direct applications of "2,4-diaminopteridine glyoxal" are not documented, derivatives of the 2,4-diaminopteridine scaffold are being explored for these purposes.

Electrochemical biosensors, which measure changes in electrical signals upon target binding, represent a major area of diagnostic research. mdpi.comfrontiersin.orgmdpi.com The development of such sensors often relies on modifying electrodes with specific recognition elements. 2,4-diaminopteridine derivatives, designed as specific enzyme inhibitors or ligands, have the potential to be immobilized on sensor surfaces to detect the presence and activity of their target proteins. nih.gov For instance, a derivative that binds specifically to inducible nitric oxide synthase (iNOS) could be integrated into a sensor to measure levels of this inflammation marker. nih.gov

Moreover, the pteridine family includes highly fluorescent compounds. herts.ac.uk Isoxanthopterin (B600526), a related pterin (B48896), forms the core of fluorescent probes for detecting abasic sites in DNA. herts.ac.uk This suggests that the 2,4-diaminopteridine scaffold could be similarly modified to create fluorescent probes for various analytes, enabling their detection in biological samples through optical methods.

Role in the Development of Specialized Research Reagents

Due to their targeted biological activities, 2,4-diaminopteridine derivatives serve as specialized research reagents for investigating specific cellular pathways and enzyme functions. These compounds provide a means to modulate biological systems in a controlled manner, facilitating the study of disease mechanisms.

A notable application is their use as inhibitors of enzymes involved in inflammation and immune responses. nih.gov A series of synthesized N-alkylated 2,4-diaminopteridines have been shown to be dual-target agents, acting as both radical scavengers and inhibitors of lipoxygenase. nih.govtandfonline.com These compounds are used in laboratory models, such as a rat model of colitis, to probe the effects of inhibiting these pathways. tandfonline.com

Similarly, specific 2,4-diaminopteridine derivatives have been prepared and identified as potent inhibitors of inducible nitric oxide synthase (iNOS). nih.gov Compounds with IC₅₀ values in the micromolar range are valuable reagents for in vitro and in vivo studies on the role of iNOS in septic shock and immunological liver injury. nih.gov The ability to synthesize a library of these compounds allows researchers to study structure-activity relationships and select the most potent and selective reagents for their experiments. nih.gov

Potential in Advanced Materials Research (e.g., Functional Dyes, Optical Probes)

The pteridine ring system possesses electronic properties that make it a candidate for applications in advanced materials, particularly as functional dyes and optical probes. herts.ac.uk The extended π-conjugated system of the pteridine core can give rise to absorption and emission of light, and these properties can be tuned by chemical modification. sci-hub.se

The development of fluorescent probes for biological imaging is a key area of materials research. The isoxanthopterin core, which is structurally related to 2,4-diaminopteridine, has been successfully used to create fluorescent analogues of nucleic acid bases. herts.ac.uk These probes are used to study DNA structure and repair. This precedent suggests a strong potential for 2,4-diaminopteridine derivatives to be developed into novel fluorescent dyes. By attaching different functional groups, their photophysical properties, such as wavelength and quantum yield, could be tailored for specific applications, including cellular imaging and as reporters in bioassays.

Furthermore, the ability of pteridines to form donor-acceptor systems opens possibilities for creating materials with unique electronic and optical properties. researchgate.net The electron-deficient nature of the pteridine ring allows it to act as an acceptor when coupled with an electron-donating group, potentially leading to materials with applications in organic electronics or as sensors that respond to changes in their electronic environment. researchgate.net

Emerging Research Directions and Unaddressed Challenges for 2,4 Diaminopteridine Glyoxal

Exploration of Novel Synthetic Chemistries for Pteridine (B1203161) Glyoxal (B1671930) Compounds

The classical approach to forming the pteridine ring system, known as the Isay reaction, involves the condensation of a 4,5-diaminopyrimidine (B145471) with a 1,2-dicarbonyl compound, such as glyoxal. derpharmachemica.comannualreviews.org Research has established several reliable methods based on this principle, each starting from a different pyrimidine (B1678525) precursor.

One prominent method involves the in-situ generation of a highly reactive tetraamine (B13775644) intermediate. This process starts with a 2,4-diamino-6-substituted-5-nitrosopyrimidine, which is reduced, typically using aqueous sodium dithionite (B78146), to the corresponding 2,4,5,6-tetraaminopyrimidine (B94255). tandfonline.com Without isolation, this unstable intermediate is immediately treated with an aqueous solution of glyoxal (often 40%) and heated to induce cyclization, affording the 2,4-diaminopteridine (B74722) product. tandfonline.comnih.govresearchgate.net This "one-pot" reaction has proven robust for generating various derivatives. nih.gov

Alternative precursors have also been successfully employed. A patented method describes the preparation of 2,4-diaminopteridine by heating a solution of 2,4,5-triaminodihydropyrimidine-6-sulfonic acid with a commercial 30% glyoxal solution, which leads to the precipitation of the product upon reaction. google.com Another patented process utilizes 2,4,5,6-tetraminopyrimidine sulfate (B86663), which is dissolved in hot water and reacted with glyoxal bisulfite to yield 2,4-diaminopteridine after boiling and cooling. google.com These methods highlight the flexibility in the choice of starting pyrimidine, allowing for different substitution patterns and physical properties.

The table below summarizes key synthetic approaches for forming the 2,4-diaminopteridine scaffold using glyoxal or its equivalent.

Pyrimidine PrecursorGlyoxal SourceKey ConditionsProductReference(s)
2,4,5,6-Tetraaminopyrimidine (in-situ)40% Aqueous GlyoxalReduction with sodium dithionite, then reflux2,4-Diaminopteridine derivatives nih.gov, tandfonline.com, researchgate.net
2,4,5-Triaminodihydropyrimidine-6-sulfonic acid~30% Glyoxal SolutionHeat at 75-80°C in aqueous ammonium (B1175870) hydroxide (B78521)2,4-Diaminopteridine google.com
2,4,5,6-Tetraminopyrimidine sulfateGlyoxal BisulfiteBoil in hot water2,4-Diaminopteridine google.com
2-Amino-4,5-diamino-6-thiopyrimidineGlyoxal MonohydrateCondensation followed by further modification2,4-Diaminopteridine (multi-step) sci-hub.se

Investigation of Unconventional Reactivity Patterns and Products

While the primary reaction of diaminopyrimidines with glyoxal predictably yields the core pteridine structure, significant challenges and opportunities lie in exploring less conventional reactivity. A major area of investigation is controlling the regioselectivity of the condensation. When an unsymmetrical glyoxal derivative (e.g., methylglyoxal) is used, the reaction can produce a mixture of two structural isomers, with the substituent appearing at either the 6- or 7-position of the pteridine ring. annualreviews.org

Research has shown that the reaction conditions, particularly pH, can influence the product distribution. For instance, the reaction of 2,4,5,6-tetraaminopyrimidine with benzylglyoxal at a pH between 9 and 10 selectively yields the 7-benzylpteridine isomer. derpharmachemica.com However, if the reaction is conducted at a pH below 8, a mixture of both the 6- and 7-benzylpteridines is formed. derpharmachemica.com This pH-dependent selectivity points to different reactive species or mechanistic pathways being dominant under varying conditions, a phenomenon that is not yet fully understood and warrants deeper investigation.

Furthermore, the reactivity of the resulting 2,4-diaminopteridine scaffold itself is a field of active study. The core structure serves as a versatile intermediate for further chemical modifications. For example, 2-amino-4-benzylthiopteridine, prepared through a glyoxal cyclization, can be subsequently treated with ammonium hydroxide to yield 2,4-diaminopteridine, demonstrating the potential for post-cyclization functional group manipulation. sci-hub.sesci-hub.se The development of novel derivatization strategies for the 2,4-diaminopteridine core is crucial for creating libraries of compounds for biological screening. nih.gov

Synergistic Approaches Combining Experimental and Advanced Computational Methods

Modern chemical research increasingly relies on the synergy between experimental synthesis and advanced computational modeling to accelerate discovery and deepen understanding. While this approach is well-established in many areas of chemistry, its application to the study of pteridine glyoxal chemistry is an emerging direction ripe with potential. mdpi.comnih.gov

Computational methods, particularly Density Functional Theory (DFT), can provide profound insights that are difficult to obtain through experiments alone. mdpi.com For pteridine synthesis, DFT calculations at a level like B3LYP/6-311++G(d,p) could be employed to:

Model Reaction Pathways: Elucidate the step-by-step mechanism of the Isay condensation, identifying transition states and reaction intermediates. This could help explain the observed pH-dependence on regioselectivity. derpharmachemica.com

Predict Structural and Electronic Properties: Calculate the optimized geometries, vibrational frequencies (for comparison with IR spectra), and electronic structures (e.g., HOMO-LUMO energies) of reactants, intermediates, and products. mdpi.comnih.gov

Rationalize Reactivity: Use computed properties to understand the reactivity of different pteridine derivatives and guide the design of new synthetic targets with desired electronic or steric features.

By integrating computational predictions with experimental results, researchers can develop a more robust and predictive framework for designing novel synthetic routes and understanding the factors that control reaction outcomes. This combined approach is essential for tackling the complex mechanistic questions that remain in pteridine chemistry.

Addressing Gaps in Fundamental Mechanistic Understanding

Despite the long history and utility of the glyoxal condensation for pteridine synthesis, significant gaps in the fundamental mechanistic understanding of the reaction persist. The Isay reaction is often depicted as a straightforward condensation, but the precise sequence of bond-forming events and the nature of key intermediates are not fully characterized.

A primary challenge is the instability of the tetraaminopyrimidine intermediates, which are typically generated and used immediately without isolation. tandfonline.comnih.govresearchgate.net This transience makes direct spectroscopic observation and characterization difficult, leaving their exact role and behavior in the cyclization process open to speculation. Developing methods to stabilize or trap these intermediates, or employing advanced in-situ monitoring techniques, could provide critical mechanistic data.

Another major gap is the incomplete understanding of what governs regioselectivity. As noted, the formation of isomeric products from unsymmetrical glyoxals is a known issue, with pH being one influencing factor. derpharmachemica.comannualreviews.org However, a comprehensive model that accounts for the effects of solvent, temperature, catalyst, and the electronic nature of substituents on both the pyrimidine and the dicarbonyl compound is still lacking. A detailed investigation combining kinetic studies with computational modeling is needed to dissect these contributing factors and enable the predictable synthesis of single, desired regioisomers.

Future Perspectives for Pteridine Glyoxal Research in Interdisciplinary Fields

The synthesis of 2,4-diaminopteridines via glyoxal-based methods is not merely an academic exercise; it is a critical enabling technology for interdisciplinary research, most notably in medicinal chemistry and pharmacology. The 2,4-diaminopteridine scaffold is a privileged structure found in numerous biologically active molecules.

Future research will likely focus on leveraging these synthetic routes to create novel compounds for a range of therapeutic applications:

Anti-inflammatory Agents: A series of novel N-substituted 2,4-diaminopteridines have been synthesized and shown to act as radical scavengers and inhibitors of lipoxygenase, highlighting their potential in treating diseases associated with inflammation and oxidative stress. tandfonline.comnih.govresearchgate.net

Inhibitors of Nitric Oxide Synthase: Substituted 2,4-diaminopteridine derivatives have demonstrated potent inhibitory activity against inducible nitric oxide synthase (iNOS). nih.gov Specific compounds were found to be effective in animal models of septic shock and immunological liver injury, suggesting their therapeutic potential in critical care medicine. nih.gov

Antimalarial Drugs: The 2,4-diaminopteridine core is central to antifolate drugs. Research has explored the hypothesis that certain 2,4-diaminopteridine-based precursors can be converted by the malaria parasite Plasmodium falciparum into potent inhibitors of its dihydrofolate reductase enzyme. nih.gov This "de novo synthesis" approach opens a novel avenue for developing antimalarials that are selectively activated within the pathogen. nih.gov

The continued exploration of pteridine glyoxal chemistry will undoubtedly fuel the discovery of new therapeutic agents and chemical probes to investigate complex biological systems. The ability to efficiently synthesize and modify this core structure is fundamental to advancing these interdisciplinary goals.

Q & A

Q. What are the primary mechanisms of glyoxal formation in atmospheric chemistry, and how can experimental setups differentiate between biogenic and anthropogenic sources?

Glyoxal is formed via oxidation of volatile organic compounds (VOCs), including isoprene (biogenic) and acetylene (anthropogenic). Laboratory studies under controlled oxidative vs. antioxidative conditions (e.g., using transition metal chelators) identify intermediates like glyoxal and arabinose, which correlate with glucose autoxidation . Satellite observations (SCIAMACHY, TROPOMI) reveal spatial-temporal patterns: tropical regions show elevated glyoxal due to biogenic activity, while biomass burning contributes to sub-tropical hotspots .

Q. How does glyoxal contribute to RNA denaturation in molecular biology applications?

Glyoxal denatures RNA by binding to guanine residues, preventing reannealing. Thomas (1980) optimized denaturation using 3 M NaCl/0.3 M trisodium citrate with glyoxal and dimethyl sulfoxide (DMSO), enabling efficient RNA transfer to nitrocellulose for hybridization. This method ensures RNA stability and sensitivity (~50 pg detection limit) .

Q. What analytical methods quantify glyoxal in aerosol phases, and how do they compare in sensitivity?

Two primary methods are used:

  • Offline HPLC-MS/MS : Post-filter collection provides precise quantification but lacks real-time resolution .
  • Aerosol Mass Spectrometry (AMS) with PMF analysis : Offers real-time speciation but requires Positive Matrix Factorization (PMF) to resolve glyoxal-derived fragments (e.g., oligomers) . Intercomparison studies show UV-vis and IR cross-sections agree within 2–4% for calibration .

Advanced Research Questions

Q. How do salt concentration and aerosol acidity influence glyoxal’s reactive uptake kinetics?

Uptake coefficients (γ) increase with acidity due to acid-catalyzed hydration and oligomerization. Liggio et al. (2005) demonstrated γ = 2.9 × 10⁻³ for (NH₄)₂SO₄ aerosols at 55% RH, with higher acidity accelerating sulfate ester formation . Kampf et al. (2013) modeled Henry’s law dependency on ionic strength (KH,eff ~ exp(0.24·I)), showing "salting-in" via modified Setschenow plots .

Q. What discrepancies exist between satellite-derived glyoxal data and model simulations?

Models underestimate glyoxal columns by 50–100% in tropical regions. Stavrakou et al. (2009) used inverse modeling to propose an additional biogenic source (108 Tg/yr), likely from unaccounted VOC precursors. TROPOMI data (Lerot et al., 2021) improve spatial resolution but require validation against ground-based MAX-DOAS to resolve retrieval noise .

Q. How do ab initio studies resolve temperature-dependent dissociation pathways of glyoxal?

G3 theory calculations identified nonplanar transition states: the formaldehyde (CH₂O + CO) pathway dominates below 500 K, while the "triple whammy" (H₂ + 2CO) prevails at higher temperatures. This reconciles molecular beam (low-T) and thermal decomposition (high-T) experiments, impacting atmospheric lifetime predictions .

Q. What role does glyoxal play in secondary organic aerosol (SOA) formation under varying humidity?

Chamber studies show 33% of glyoxal remains in aerosols upon droplet evaporation, forming acetal oligomers. AMS data indicate aldol condensation dominates in methylglyoxal, catalyzed by pyruvic acid . Washenfelder et al. (2011) constrained glyoxal’s SOA contribution to 0–4% in Los Angeles using diurnal modeling and nighttime loss rates .

Q. How do heterogeneous reactions of glyoxal on mineral dust influence SOA composition?

FTIR studies reveal glyoxal forms organic sulfates and imidazoles on dust surfaces via acid-catalyzed mechanisms. In-situ spectral analysis tracks carbonyl group loss (1720 cm⁻¹) and C=N formation (1640 cm⁻¹), validating irreversible uptake . Humidity modulates reaction rates, with higher RH slowing oligomerization .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.